![molecular formula C17H18N2O4 B5865061 2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is also known as MABA, and it is a derivative of benzamide. MABA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of MABA involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. MABA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, MABA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
MABA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. MABA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, which makes it a potential candidate for the treatment of cancer. Moreover, MABA has been shown to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
実験室実験の利点と制限
MABA has various advantages and limitations for lab experiments. One of the advantages is that MABA is relatively easy to synthesize using standard laboratory techniques. Moreover, MABA has been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-known. However, one of the limitations of MABA is that it has not been extensively studied in clinical trials, which limits its potential applications in the field of medicine.
将来の方向性
There are various future directions for the study of MABA. One of the future directions is to study the potential applications of MABA in the treatment of cancer. Moreover, future studies can focus on the potential applications of MABA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future studies can focus on the potential applications of MABA in the treatment of various inflammatory conditions. Furthermore, future studies can focus on the development of new synthesis methods for MABA and the optimization of existing synthesis methods.
合成法
MABA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-chloroacetyl chloride, followed by the reaction with 4-methoxybenzoyl chloride. Another method involves the reaction of 4-methoxyaniline with 2-(methoxyacetyl)amino-4-methoxybenzaldehyde in the presence of sodium hydroxide. The synthesis of MABA is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
MABA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. MABA has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, MABA has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-16(20)19-15-6-4-3-5-14(15)17(21)18-12-7-9-13(23-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVZTAXDXCMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

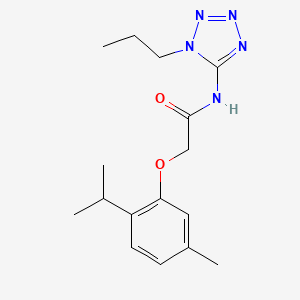

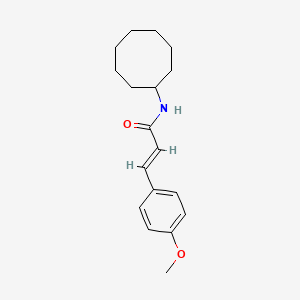
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)

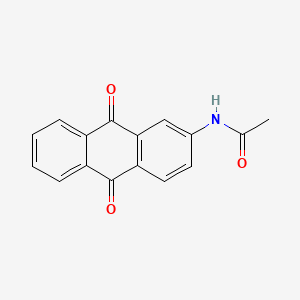
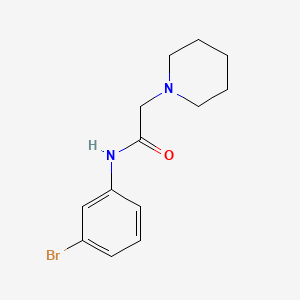
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
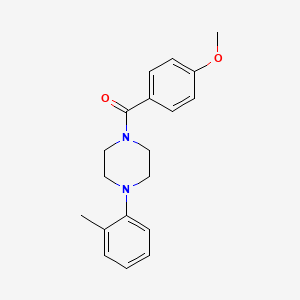
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)